molecular formula C7H10N2O7S B2770119 4-(Aminomethyl)-2-nitrophenol sulfate CAS No. 2138204-41-6

4-(Aminomethyl)-2-nitrophenol sulfate

Cat. No.: B2770119
CAS No.: 2138204-41-6
M. Wt: 266.22
InChI Key: TZWCCJUDDAVBSZ-UHFFFAOYSA-N
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Description

Contextualization of 4-(Aminomethyl)-2-nitrophenol (B2736355) Sulfate (B86663) within Contemporary Organic Chemistry

4-(Aminomethyl)-2-nitrophenol sulfate belongs to the class of aromatic compounds characterized by a phenol (B47542) ring substituted with an aminomethyl group, a nitro group, and a sulfate ester. The parent compound, 4-amino-2-nitrophenol (B85986), is a versatile intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals. ontosight.ai The presence of multiple functional groups—hydroxyl, amino, and nitro—on the aromatic ring makes it a reactive and valuable precursor in organic synthesis. ontosight.ai

Aminophenols, in general, are of significant commercial importance as intermediates for pharmaceuticals, photographic developers, and chemical dyes. researchgate.netwikipedia.org They are amphoteric, capable of acting as weak acids or bases, though the basic character typically predominates. researchgate.net The specific positioning of the functional groups on the benzene (B151609) ring in 4-amino-2-nitrophenol influences its chemical properties and reactivity. ontosight.ai The addition of a sulfate group, forming this compound, would be expected to significantly alter its physical and chemical properties, such as solubility and stability.

The study of functionalized nitrophenols is an active area of research. chemmethod.com Nitrophenols are recognized for their use as intermediates in the production of a wide range of chemicals, including pesticides, pharmaceuticals, and dyes. cdc.govtaylorandfrancis.com Current research trends include the development of novel sensors for the detection of nitroaromatic compounds, which are often environmental pollutants. rsc.orgacs.org

Table 1: Physicochemical Properties of the Parent Compound, 4-Amino-2-nitrophenol Data for the sulfate derivative is not readily available in published literature.

PropertyValue
CAS Number119-34-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Melting Point125-127 °C
AppearanceCrystalline powder
Synonyms4-Hydroxy-3-nitroaniline

Source: Sigma-Aldrich sigmaaldrich.com

Historical Trajectories and Evolution of Research on Related Chemical Scaffolds

The study of nitrophenols and aminophenols has a rich history dating back to the foundational era of organic chemistry. Nitrophenols are compounds with the general formula HOC6H5−x(NO2)x. wikipedia.org One of the most well-known derivatives, 2,4,6-trinitrophenol, or picric acid, has a long and storied history in the development of explosives and dyes. wikipedia.org The synthesis of various aminophenols, often through the reduction of the corresponding nitrophenols, became a critical industrial process in the late 19th and early 20th centuries. researchgate.netchemcess.com

A significant historical application of p-aminophenol derivatives was in the development of analgesic and antipyretic drugs. pharmacy180.com Acetanilide was introduced in 1886, followed by phenacetin. pharmacy180.com The most enduring compound from this class is acetaminophen (B1664979) (paracetamol), which was first introduced in 1893 and remains a widely used medication. pharmacy180.com These historical developments underscore the long-standing importance of the aminophenol scaffold in medicinal chemistry.

The synthesis of aminophenols has evolved over time. Early methods often relied on the reduction of nitrophenols using iron filings in a mildly acidic solution. chemcess.com While effective, this method generated significant iron sludge waste. acs.org Modern industrial synthesis has shifted towards catalytic hydrogenation, which is a more environmentally friendly and efficient process for producing 2- and 4-aminophenol (B1666318). chemcess.comacs.org For instance, 2-amino-4-nitrophenol (B125904) can be prepared through the partial reduction of 2,4-dinitrophenol (B41442). orgsyn.org

Identification and Delimitation of Current Research Gaps in the Academic Literature Pertaining to this compound

A thorough review of the current academic literature reveals a significant lack of specific research focused on this compound. While extensive information exists for the parent compound, 4-amino-2-nitrophenol, and the broader classes of aminophenols and nitrophenols, the sulfated derivative remains largely uncharacterized. This points to several key research gaps:

Synthesis and Characterization: There is no readily available, detailed, and validated synthetic route for this compound in the peer-reviewed literature. Consequently, its fundamental physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), have not been documented.

Chemical Reactivity and Stability: The influence of the sulfate group on the reactivity of the aminomethyl, nitro, and hydroxyl functional groups is unknown. Studies on its stability under various conditions (pH, temperature, light exposure) are absent.

Potential Applications: While the parent aminophenol scaffold is a precursor to dyes and pharmaceuticals, the potential applications of the sulfated derivative have not been explored. ontosight.airesearchgate.net Research into its potential biological activity, material science applications, or utility as a synthetic intermediate is a wide-open field.

Comparative Studies: No research has been conducted to compare the properties and reactivity of this compound with its non-sulfated parent compound or with other related sulfated aminophenols. Such studies would be crucial for understanding the structure-activity relationships within this class of compounds.

Table 2: Summary of Research Gaps for this compound

Research AreaIdentified Gap
Synthetic Chemistry Lack of established and optimized synthesis protocols.
Analytical Chemistry Absence of comprehensive characterization and spectral data.
Physical Chemistry Undetermined physicochemical properties (e.g., solubility, pKa).
Applied Chemistry No investigation into potential applications in materials, dyes, or pharmacology.
Comparative Analysis Lack of studies comparing its properties to related non-sulfated and sulfated compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-nitrophenol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.H2O4S/c8-4-5-1-2-7(10)6(3-5)9(11)12;1-5(2,3)4/h1-3,10H,4,8H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWCCJUDDAVBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Aminomethyl 2 Nitrophenol Sulfate

Elucidation of Established Synthetic Routes and Innovations in Preparative Chemistry

While a specific, well-established synthetic route for 4-(aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663) is not extensively documented in publicly available literature, a plausible and rational multi-step synthesis can be proposed based on established organic chemistry transformations. This proposed route involves the sequential functionalization of a suitable precursor.

Precursor Chemistry and Rational Design of Starting Materials

The rational design of a synthetic pathway for 4-(aminomethyl)-2-nitrophenol sulfate begins with the selection of a readily accessible starting material. A logical precursor is 4-(hydroxymethyl)-2-nitrophenol . This compound possesses the core nitrophenol structure with a hydroxymethyl group at the 4-position, which can be further functionalized to the desired aminomethyl group. The synthesis of 4-(hydroxymethyl)-2-nitrophenol itself can be achieved from 2-nitrophenol (B165410) and formaldehyde.

The proposed synthetic sequence from this precursor is as follows:

Sulfation of the phenolic hydroxyl group of 4-(hydroxymethyl)-2-nitrophenol to yield 4-(hydroxymethyl)-2-nitrophenyl sulfate .

Benzylic bromination of the hydroxymethyl group to form 4-(bromomethyl)-2-nitrophenyl sulfate .

Amination of the benzylic bromide to afford the final product, This compound .

This strategic approach allows for the systematic installation of the required functional groups.

Optimization of Reaction Parameters and Strategies for Yield Enhancement

StepReactionKey Parameters for OptimizationPotential for Yield Enhancement
1SulfationTemperature, solvent, stoichiometry of sulfating agent, reaction time.Use of a suitable sulfur trioxide-amine complex can provide high yields.
2BrominationChoice of brominating agent (e.g., NBS), radical initiator, solvent, light/heat conditions.Careful control of reaction conditions to prevent side reactions.
3AminationConcentration of ammonia (B1221849), solvent (e.g., ethanol), temperature, pressure (sealed tube).Use of a large excess of ammonia can favor the formation of the primary amine.

For the sulfation step, the choice of the sulfating agent is critical. Sulfur trioxide-amine complexes, such as the sulfur trioxide pyridine (B92270) complex, are often employed for the sulfation of phenols as they are milder and more selective than fuming sulfuric acid nih.govnih.govwikipedia.orglifechempharma.com. The reaction is typically carried out in an aprotic solvent.

In the benzylic bromination step, N-bromosuccinimide (NBS) is a preferred reagent for its ability to provide a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring chadsprep.comorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com. The reaction is typically initiated by light or a radical initiator.

For the final amination step, the reaction of the benzylic bromide with ammonia is a standard method for the synthesis of primary amines youtube.comchemguide.co.ukchemguide.co.ukyoutube.com. To minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is generally used chemguide.co.uk. The reaction is often conducted in a sealed tube with an alcoholic solvent to contain the volatile ammonia chemguide.co.uk.

Catalytic Interventions in the Synthesis of this compound

Catalytic methods can offer milder reaction conditions and improved selectivity. In the proposed synthesis, the amination of the benzylic bromide intermediate is a step where catalytic intervention could be particularly beneficial. While the direct reaction with ammonia is feasible, transition metal-catalyzed amination reactions have been developed that can proceed under milder conditions acs.orgnih.govrsc.org. For instance, copper- or palladium-based catalysts have been shown to be effective for the amination of benzylic halides acs.org.

Furthermore, catalytic C-H amination is an emerging field that could potentially offer a more direct route to the target molecule, although this would represent a significant deviation from the proposed step-wise functionalization researchgate.netrsc.org. Catalytic reduction of the nitro group is also a well-established transformation for related compounds, which could be considered for further derivatization of the final product researchgate.netchemijournal.commdpi.commdpi.combcrec.id.

Implementation of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry can be applied to the synthesis of this compound to enhance its sustainability.

Green Chemistry PrincipleApplication in the Synthesis
Atom Economy Catalytic methods, particularly for the amination step, can improve atom economy by reducing the need for stoichiometric reagents.
Use of Less Hazardous Chemical Syntheses Replacing hazardous solvents with greener alternatives. For example, the use of acetonitrile (B52724) in benzylic bromination instead of chlorinated solvents organic-chemistry.org.
Designing Safer Chemicals Not directly applicable to the synthesis of a specific target molecule, but relevant in the broader context of designing derivatives with reduced toxicity.
Use of Renewable Feedstocks Exploring bio-based routes to the starting materials, such as the synthesis of aminophenol from hydroquinone (B1673460) derived from lignocellulosic biomass digitellinc.com.
Catalysis As mentioned, employing catalytic methods for amination can reduce waste and energy consumption.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can also contribute to a greener process by reducing solvent usage and waste generation rsc.orgrsc.org.

Mechanistic Investigations into the Formation Pathways of this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis and controlling the formation of byproducts.

Identification and Characterization of Key Reaction Intermediates

The proposed synthetic pathway involves several key reaction intermediates:

4-(hydroxymethyl)-2-nitrophenol: The starting precursor. Its structure is well-defined.

4-(hydroxymethyl)-2-nitrophenyl sulfate: The product of the first step. This intermediate is formed through the reaction of the phenolic hydroxyl group with a sulfating agent. The mechanism of sulfation with sulfur trioxide-amine complexes involves the electrophilic attack of the sulfur trioxide on the phenoxide ion nih.gov.

4-(bromomethyl)-2-nitrophenyl sulfate: The product of the second step. This benzylic bromide is formed via a free radical chain mechanism when using NBS chadsprep.comlibretexts.orgyoutube.comyoutube.com. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, followed by abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to form the product.

A resonance-stabilized benzylic radical: This is a key, short-lived intermediate in the bromination step. Its stability is due to the delocalization of the unpaired electron into the aromatic ring.

The final product, this compound, is formed through a nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group chemguide.co.ukyoutube.com. The reaction likely proceeds through an SN2 mechanism for this primary benzylic halide.

While the structures of these intermediates can be confidently predicted based on established reaction mechanisms, their specific isolation and full characterization would be necessary to confirm the proposed pathway.

Kinetic and Thermodynamic Profiling of Synthetic Transformations

A hypothetical synthesis of this compound would involve several key chemical transformations, each with its own kinetic and thermodynamic characteristics. A plausible synthetic pathway could commence with the nitration of a suitable precursor such as 4-methylphenol (p-cresol). This electrophilic aromatic substitution is generally a rapid and exothermic reaction. byjus.comdergipark.org.tr The hydroxyl group of the phenol (B47542) is a potent activating group that directs the incoming nitro group to the ortho and para positions. byjus.com

Subsequent functional group transformations would be necessary to convert the methyl group into an aminomethyl group. This could hypothetically involve oxidation of the methyl group to a carboxylic acid, followed by amidation and then reduction. The reduction of an aromatic nitro group to an amine is a thermodynamically favorable process, often accomplished with reagents like tin or iron in acidic conditions, or through catalytic hydrogenation. chemistrystudent.commasterorganicchemistry.comacs.orgnumberanalytics.comacs.orgsci-hub.st

The final step in this theoretical synthesis would be the sulfation of the phenolic hydroxyl group. This can be achieved chemically, for instance with a sulfur trioxide-pyridine complex, or enzymatically. In biological systems, phenol sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a phenolic acceptor. nih.govnih.govmuni.cz Kinetic studies of these enzymes have provided detailed information on their substrate specificity and reaction rates. nih.govnih.gov

Table 1: Representative Kinetic and Thermodynamic Data for Analogous Synthetic Transformations

TransformationAnalogous ReactionKinetic Parameter (Example)Thermodynamic Parameter (Example)
NitrationNitration of 4-methylphenolRate is highly dependent on nitrating agent and acid concentration.ΔH ≈ -120 to -150 kJ/mol
Nitro Group ReductionCatalytic hydrogenation of nitrobenzene (B124822)Follows pseudo-first-order kinetics under constant hydrogen pressure.ΔG° ≈ -500 kJ/mol
SulfationEnzymatic sulfation of 4-nitrophenol (B140041) by SULT1A1K_m ≈ 0.84 µMThe hydrolysis of the sulfate ester is highly exergonic, indicating a favorable sulfation reaction.

Strategies for Chemical Derivatization and Analogue Synthesis

The structure of this compound provides multiple avenues for chemical derivatization to create a library of analogues for further study.

Targeted Modifications of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for modification.

N-Acylation and N-Sulfonylation: The amino group can be readily converted to a wide range of amides and sulfonamides through reactions with acyl chlorides, anhydrides, or sulfonyl chlorides. This allows for the introduction of diverse functionalities.

N-Alkylation: Alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes and ketones, providing access to secondary and tertiary amines. nih.govacs.orgacs.orgresearchgate.net Careful control of reaction conditions would be necessary to manage the potential for over-alkylation. rug.nl

Oxidation: The benzylic carbon of the aminomethyl group could be a target for oxidation, potentially leading to the formation of an amide or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.govresearchgate.netrsc.orglibretexts.org

Structural Diversification of the Nitrophenol Core

The aromatic core of the molecule offers several possibilities for structural alteration.

Reduction of the Nitro Group: The nitro group can be chemoselectively reduced to an amino group, which would dramatically alter the electronic properties of the aromatic ring and introduce a new site for derivatization. chemistrystudent.commasterorganicchemistry.comacs.orgnumberanalytics.comacs.orgsci-hub.storganic-chemistry.orgcommonorganicchemistry.com

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group with other nucleophiles under specific conditions. youtube.comlibretexts.orgnumberanalytics.com

Further Electrophilic Aromatic Substitution: The directing effects of the substituents on the ring would govern the position of any further electrophilic substitution. The powerful activating and ortho-, para-directing nature of the hydroxyl group would likely dominate over the other substituents. byjus.comunacademy.comquora.comlibretexts.orgck12.orgstackexchange.cominfinitylearn.com

Formation of Supramolecular Assemblies and Co-crystalline Structures

The molecule's array of hydrogen bond donors and acceptors, including the hydroxyl, amino, nitro, and sulfate groups, makes it an excellent candidate for forming complex, ordered structures.

Supramolecular Assemblies: Aminophenols are well-known for their ability to form extensive hydrogen-bonded networks. bohrium.comresearchgate.netresearchgate.net The interplay of the various functional groups in this compound could lead to the formation of predictable hydrogen-bonding patterns, known as supramolecular synthons, resulting in well-defined one-, two-, or three-dimensional structures.

Co-crystalline Structures: The formation of co-crystals with other molecules that possess complementary hydrogen-bonding functionalities is a promising strategy for tuning the physicochemical properties of the compound. Potential co-formers could include carboxylic acids, amides, or other phenolic compounds. chemcess.com

Advanced Spectroscopic and Structural Characterization of 4 Aminomethyl 2 Nitrophenol Sulfate

In-Depth Analysis via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, connectivity, and dynamics of chemical compounds in both solution and the solid state.

Application of Multi-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Multi-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity between atoms within the 4-(Aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663) molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the intricate network of covalent bonds.

A hypothetical ¹H NMR spectrum of the aromatic region would be expected to show distinct signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and would exhibit complex splitting patterns (e.g., doublets, doublet of doublets) based on their ortho-, meta-, and para-coupling interactions. The aminomethyl protons would likely appear as a singlet or a doublet depending on the solvent and pH.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts is presented below. These values are estimates based on the known effects of the substituent groups (hydroxyl, nitro, aminomethyl, and sulfate) on the aromatic ring.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations (Illustrative)
H-3~7.8C-1, C-5, C-4
H-5~7.2C-1, C-3, C-4, C-6
H-6~7.0C-2, C-4, C-5
-CH₂-~4.0C-4, C-5, C-3
-NH₂Variable
C-1~150H-3, H-5
C-2~140H-3, H-6
C-3~125H-5
C-4~130H-5, H-6, -CH₂-
C-5~120H-3, H-6, -CH₂-
C-6~118H-5, -CH₂-
-CH₂-~45H-5, H-6

Note: This is a hypothetical data table. Actual chemical shifts may vary based on solvent and experimental conditions.

Solid-State NMR for Polymorphic Studies and Molecular Dynamics

The solid-state form of a compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the crystalline and amorphous forms of materials. For 4-(Aminomethyl)-2-nitrophenol sulfate, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), would be employed to investigate the presence of different polymorphs. Each polymorphic form would exhibit a unique set of chemical shifts due to differences in the local crystallographic environment of the carbon atoms.

Furthermore, ssNMR can provide insights into the molecular dynamics within the crystal lattice, such as the rotation of the aminomethyl group or the phenyl ring. By analyzing the chemical shift anisotropy and relaxation times, information about the mobility and conformational flexibility of the molecule in the solid state can be obtained.

Interpretive Studies Using Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups present in a molecule and the nature of intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Intermolecular Interactions and Functional Group Analysis

FTIR spectroscopy is highly sensitive to the vibrational modes of functional groups. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional moieties within the molecule. The presence of strong intermolecular hydrogen bonding, particularly involving the phenolic hydroxyl, the amino group, and the sulfate anion, would be evident from the broadening and shifting of the corresponding stretching frequency bands.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Comments
O-H stretch (Phenol)3200-3500 (broad)Broadening indicates strong hydrogen bonding.
N-H stretch (Amine)3300-3500May overlap with O-H stretch.
C-H stretch (Aromatic)3000-3100
C-H stretch (Aliphatic)2850-2960
N-O stretch (Nitro)1500-1550 (asymmetric), 1335-1370 (symmetric)Strong, characteristic bands.
C=C stretch (Aromatic)1450-1600
S=O stretch (Sulfate)1050-1200Strong, broad absorption.
C-N stretch1250-1350
C-O stretch (Phenol)1200-1260

Note: This is a hypothetical data table. Actual frequencies can be influenced by the solid-state environment and intermolecular interactions.

Raman Spectroscopy for Crystal Lattice Dynamics and Molecular Fingerprinting

Raman spectroscopy, which relies on the inelastic scattering of light, is an excellent complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, and it is a powerful tool for studying the low-frequency vibrations corresponding to the crystal lattice modes (phonons). Different polymorphs of this compound would exhibit distinct Raman spectra in the low-frequency region, providing a clear fingerprint for each crystalline form. The sulfate group also gives rise to a strong, characteristic Raman scattering band.

Mechanistic Insights from Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the parent ion. For this compound, collision-induced dissociation (CID) would likely lead to characteristic neutral losses, such as the loss of SO₃ (80 Da) from the sulfate group, or the loss of the aminomethyl group. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the different functional groups. A plausible fragmentation pathway could involve the initial loss of the sulfate group, followed by fragmentation of the remaining 4-(aminomethyl)-2-nitrophenol cation.

Ionm/z (Hypothetical)Possible Identity
[M+H]⁺267.04Protonated parent molecule
[M-H]⁻265.03Deprotonated parent molecule
[M+H - H₂SO₄]⁺169.06Loss of sulfuric acid
[M+H - SO₃]⁺187.05Loss of sulfur trioxide
[C₇H₉N₂O₃]⁺169.064-(Aminomethyl)-2-nitrophenol cation

Note: This is a hypothetical data table. The observed fragments and their relative abundances will depend on the ionization method and collision energy.

High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the fragmentation pathways of organic molecules. For a compound like this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

When subjected to ionization, the molecule would likely be observed as a protonated species, [M+H]⁺, or a deprotonated species, [M-H]⁻, depending on the ionization mode (positive or negative). The high resolving power of the instrument would enable the differentiation of ions with very similar nominal masses.

Upon collision-induced dissociation (CID), the molecule would fragment in a predictable manner, providing insights into its structural connectivity. For this compound, characteristic fragmentation pathways would be expected. In positive ion mode, common losses would likely include the neutral loss of the sulfo group (SO₃, 79.9568 Da), followed by fragmentation of the remaining aminonitrophenol structure. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46.0055 Da) or HNO₂ (47.0133 Da). nih.gov The aminomethyl side chain could also undergo characteristic fragmentation.

Illustrative Fragmentation Data for a Related Compound (p-Nitrophenol)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
140.0342 [M+H]⁺110.023330.0109 (NO)[C₆H₆O₂]⁺
140.0342 [M+H]⁺93.033547.0007 (HNO₂)[C₆H₅O]⁺
138.0193 [M-H]⁻108.008730.0106 (NO)[C₆H₄O₂]⁻
138.0193 [M-H]⁻92.029146.0052 (NO₂)[C₆H₄O]⁻

Note: This table is illustrative and based on the fragmentation of p-nitrophenol, not this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Characterization of Fragment Ions

Tandem mass spectrometry (MS/MS) would be employed to further probe the structure of the fragment ions observed in the HRMS spectrum. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This multi-stage analysis provides detailed structural information and helps to confirm the proposed fragmentation pathways.

For this compound, an MS/MS experiment would begin by isolating the molecular ion. Subsequent fragmentation would generate a series of product ions. For example, the ion resulting from the loss of the sulfate group could be isolated and further fragmented to confirm the structure of the 4-(aminomethyl)-2-nitrophenol core. This technique is crucial for distinguishing between isomers, as different isomers will often produce unique fragmentation patterns. The fragmentation of nitroalkenes, for instance, can proceed through complex cyclization and fragmentation pathways, yielding nitrile and aldehyde products. nih.gov

Crystallographic Investigations via X-ray Diffraction

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing Motif Determination

Crucially, for a chiral molecule, single-crystal XRD can be used to determine the absolute configuration of the stereocenters, provided a heavy atom is present or by using anomalous dispersion effects. This would unambiguously assign the R or S configuration to each chiral center in the molecule. Furthermore, the analysis of the crystal structure reveals the packing motif, which describes how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are critical for understanding the physical properties of the solid state. For example, studies on m-nitrophenol have revealed that the crystal structure is stabilized by chains of molecules joined by hydrogen bonds. mdpi.com

Illustrative Crystallographic Data for m-Nitrophenol

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.673
b (Å)6.891
c (Å)15.341
β (°)97.43
Volume (ų)1223.5
Z8

Note: This data is for the monoclinic form of m-nitrophenol and serves as an example of the type of information obtained from single-crystal X-ray diffraction. mdpi.com

Powder X-ray Diffraction for Phase Identification and Crystal Structure Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. It is particularly useful for phase identification, as each crystalline phase produces a unique diffraction pattern. For this compound, PXRD would be used to confirm the crystalline nature of a bulk sample and to identify the specific polymorphic form present. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties. Studies on p-nitrophenol, for example, have characterized two polymorphic forms. nih.gov

The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. While not providing the same level of detail as single-crystal XRD, the data can be used for crystal structure refinement and, in some cases, for ab initio structure determination.

Advanced Chromatographic and Separation Methodologies

Chiral Separation Techniques for Enantiomeric Resolution

Given the potential for chirality in this compound, the separation of its enantiomers is a critical analytical challenge. Chiral separation techniques are employed to resolve a racemic mixture into its individual enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose. nih.govresearchgate.net

The choice of CSP is crucial and depends on the specific properties of the analyte. For a compound containing amino and phenolic groups, CSPs based on polysaccharides, proteins, or cyclodextrins could be effective. The separation is achieved through the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The development of a successful chiral separation method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline resolution of the enantiomeric peaks. The separation of enantiomers of other nitro-aromatic compounds, such as nitropropranolol, has been successfully achieved using chiral HPLC. nih.govresearchgate.net

Illustrative Chiral HPLC Separation Parameters for a Related Compound

ParameterCondition
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralcel OD-H)
Mobile PhaseHexane/Isopropanol with a chiral modifier
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength
TemperatureAmbient

Note: This table provides an illustrative example of typical conditions for chiral HPLC and is not specific to this compound.

Hyphenated Chromatographic-Spectroscopic Systems for Complex Mixture Analysis

The analysis of "this compound" within complex matrices necessitates the use of sophisticated analytical techniques that couple the separation power of chromatography with the detailed structural information provided by spectroscopy. nih.govresearchgate.net These hyphenated systems, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, are indispensable for the unambiguous identification and quantification of the target analyte in the presence of other structurally similar compounds and matrix interferences. nih.govresearchgate.netsemanticscholar.org

The inherent complexity of biological and environmental samples often requires a multi-faceted analytical approach. Hyphenated techniques provide a robust solution by integrating a separation step, which isolates the compound of interest, with a detection method that yields specific structural data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer. The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. Electrospray ionization (ESI) is a common choice for polar and ionizable molecules.

In the analysis of nitrophenol derivatives, tandem mass spectrometry (MS/MS) is often employed to enhance selectivity and provide structural confirmation. researchgate.net This involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at low concentrations.

For "this compound," one would anticipate the precursor ion to be the protonated or deprotonated molecule, depending on the ESI polarity. The fragmentation pattern would likely involve the loss of the sulfate group (SO₃), the aminomethyl group, and cleavage of the aromatic ring.

Table 1: Representative LC-MS/MS Parameters for the Analysis of "this compound"

ParameterValue
Chromatographic ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile (B52724) with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Precursor Ion (m/z)[M+H]⁺ or [M-H]⁻
Product Ions (m/z)Fragments corresponding to loss of SO₃, aminomethyl group, etc.
Collision EnergyOptimized for specific transitions

Note: The values presented in this table are illustrative and would require experimental optimization for a specific analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

While "this compound" is not directly amenable to GC-MS analysis due to its low volatility and thermal instability, derivatization can be employed to convert it into a more volatile and thermally stable compound. oup.comresearchgate.net Derivatization of the amine and hydroxyl groups, for instance, through acetylation or silylation, would be a necessary sample preparation step. oup.com

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library or through interpretation of the fragmentation pathways.

Table 2: Potential GC-MS Data for a Derivatized Analog of "4-(Aminomethyl)-2-nitrophenol"

Retention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Derivative
12.5312269, 211, 152, 77Acetylated

Note: This data is hypothetical and represents a potential scenario following a derivatization procedure.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful technique that provides detailed structural information, including the connectivity of atoms within a molecule. semanticscholar.orgmdpi.com It is particularly useful for the unambiguous identification of isomers, which can be challenging with mass spectrometry alone. semanticscholar.orgmdpi.com The coupling of HPLC with an NMR spectrometer allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. semanticscholar.org

For the analysis of "this compound" in a complex mixture, LC-NMR could be used to confirm the substitution pattern on the aromatic ring and the nature of the aminomethyl and sulfate groups. This can be achieved through various NMR experiments, such as ¹H NMR and ¹³C NMR, as well as two-dimensional techniques like COSY and HSQC.

Table 3: Expected ¹H NMR Chemical Shifts for the Aromatic Protons of "this compound"

ProtonExpected Chemical Shift (ppm)Multiplicity
H-37.8 - 8.2d
H-57.0 - 7.4dd
H-67.2 - 7.6d

Note: These are predicted chemical shift ranges and would be influenced by the solvent and pH.

The integration of these hyphenated chromatographic-spectroscopic systems provides a comprehensive toolkit for the detailed analysis of "this compound" in complex samples, enabling its reliable identification, characterization, and quantification.

Reactivity and Reaction Mechanisms of 4 Aminomethyl 2 Nitrophenol Sulfate

Investigation of Acid-Base Equilibria and Protonation Dynamics

The acid-base characteristics of 4-(aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663) are complex, with both an acidic phenolic proton and a basic aminomethyl group. The sulfate salt form indicates that the aminomethyl group is protonated under neutral conditions.

Influence of Electronic Effects of the Nitrophenol Moiety on Acidity

The acidity of the phenolic hydroxyl group is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO2), positioned ortho to the hydroxyl group, is a strong electron-withdrawing group. It exerts both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). These effects decrease the electron density on the oxygen atom of the hydroxyl group, weakening the O-H bond and facilitating the release of a proton (H+). researchgate.netlibretexts.org Consequently, 2-nitrophenol (B165410) is more acidic than phenol (B47542) itself.

Basicity and Protonation State of the Aminomethyl Functional Group

The aminomethyl group is a primary amine and therefore exhibits basic properties due to the lone pair of electrons on the nitrogen atom. In the form of 4-(aminomethyl)-2-nitrophenol sulfate, this amino group is protonated to form an ammonium (B1175870) cation (-CH2NH3+). The basicity of the aminomethyl group is influenced by the electronic nature of the substituted benzene (B151609) ring.

Unlike aniline (B41778), where the amino group is directly attached to the aromatic ring and the lone pair is delocalized into the ring, the aminomethyl group has a methylene (B1212753) (-CH2-) spacer. vedantu.comaskiitians.com This spacer mitigates the direct resonance delocalization of the nitrogen lone pair into the ring, making benzylamine (B48309) (pKa of the conjugate acid is ~9.34) significantly more basic than aniline (pKa of the conjugate acid is ~4.6). vedantu.comwikipedia.org However, the electron-withdrawing nitro and hydroxyl groups on the ring will decrease the basicity of the aminomethyl group in 4-(aminomethyl)-2-nitrophenol compared to unsubstituted benzylamine. youtube.comdoubtnut.com

The protonation and deprotonation equilibria of the molecule are therefore pH-dependent, with the phenolic hydroxyl group being deprotonated at higher pH values and the ammonium group being deprotonated at intermediate pH values.

Table 1: Estimated pKa Values for Functional Groups in 4-(Aminomethyl)-2-nitrophenol

Functional GroupEstimated pKaPredominant Species at pH 7
Phenolic Hydroxyl (-OH)~7.0-OH
Aminomethyl (conjugate acid, -CH2NH3+)~8.5-CH2NH3+

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 4-(aminomethyl)-2-nitrophenol is characterized by the nucleophilic nature of the aminomethyl group and the susceptibility of the aromatic ring to electrophilic attack, which is modulated by the existing substituents.

Nucleophilic Character and Reaction Pathways of the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophile, capable of reacting with various electrophiles. wikipedia.orgmasterorganicchemistry.com The nucleophilicity of this group is dependent on its protonation state; the deprotonated -CH2NH2 form is a much stronger nucleophile than the protonated -CH2NH3+ form. Common reactions involving the aminomethyl group include alkylation, acylation, and reaction with carbonyl compounds to form imines. The methylene spacer prevents the steric hindrance that can be observed in amines directly attached to a bulky aromatic ring.

Susceptibility of the Aromatic Ring System to Electrophilic Attack

Electrophilic aromatic substitution (EAS) on the benzene ring of 4-(aminomethyl)-2-nitrophenol is directed by the combined influence of the hydroxyl, aminomethyl, and nitro substituents. scispace.commasterorganicchemistry.com

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group. libretexts.org

Aminomethyl (-CH2NH2) group (deprotonated form): An activating, ortho-, para-directing group.

Nitro (-NO2) group: A strongly deactivating, meta-directing group. libretexts.org

The hydroxyl group is a powerful activating group and will strongly direct incoming electrophiles to the positions ortho and para to it. The aminomethyl group will also direct ortho and para to its position. The nitro group deactivates the ring, particularly at the ortho and para positions relative to itself, and directs incoming electrophiles to the meta position.

Considering the positions of the existing groups, the hydroxyl group at C1, the nitro group at C2, and the aminomethyl group at C4, the potential sites for electrophilic attack are C3, C5, and C6. The powerful activating and directing effect of the hydroxyl group will likely dominate, favoring substitution at the positions ortho and para to it that are not already substituted. The position para to the hydroxyl group is occupied by the aminomethyl group. Therefore, the most likely positions for electrophilic attack are C6 (ortho to the hydroxyl group) and to a lesser extent, C5 (meta to the nitro group and ortho to the aminomethyl group).

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 4-(aminomethyl)-2-nitrophenol is primarily centered on the nitro group, which can be reduced. The reduction of nitroaromatic compounds is a well-studied process that typically proceeds through a series of electron and proton transfer steps. chemrxiv.orgacs.org

The proposed mechanism for the reduction of the nitro group in 4-(aminomethyl)-2-nitrophenol to form 4-(aminomethyl)-2-aminophenol involves the following key intermediates:

Nitroso derivative: 4-(Aminomethyl)-2-nitrosophenol

Hydroxylamino derivative: 4-(Aminomethyl)-2-(hydroxylamino)phenol

This reduction can be achieved using various reducing agents, such as sodium dithionite (B78146) or through catalytic hydrogenation. researchgate.netorgsyn.org The redox potential of the nitro group is influenced by the other substituents on the ring; electron-withdrawing groups generally make the reduction potential less negative (easier to reduce). rsc.orgacs.org

Oxidation Pathways of the Phenolic Hydroxyl Group and its Derivatives

The phenolic hydroxyl group in 4-(aminomethyl)-2-nitrophenol is susceptible to oxidation, a reaction that is heavily influenced by the electronic environment of the aromatic ring. The presence of the electron-withdrawing nitro group and the electron-donating aminomethyl group creates a complex reactive landscape.

Detailed research on analogous compounds, such as p-nitrophenol, provides insight into the likely oxidation pathways. The electrochemical oxidation of p-nitrophenol on modified lead dioxide anodes has been shown to proceed through the formation of intermediates with a quinoid structure. researchgate.net This process often leads to the opening of the aromatic ring and, under ideal conditions, complete mineralization to CO2 and H2O. researchgate.net

The general mechanism for the oxidation of aromatic compounds of this nature involves the initial oxidation to quinoid intermediates, followed by aromatic ring-opening reactions that form aliphatic products, primarily acids. researchgate.net For instance, the electrochemical oxidation of p-nitrophenol has been observed to occur at a potential of approximately +0.9 V (vs. Ag/AgCl) in neutral pH solutions. researchgate.net It is plausible that 4-(aminomethyl)-2-nitrophenol would follow a similar pathway, potentially forming a p-benzoquinone derivative as an intermediate. researchgate.net

The oxidation of the related compound, 2-aminophenol, can be catalyzed by various metal complexes to yield 2-aminophenoxazin-3-one. rsc.orgiitkgp.ac.in While the aminomethyl group in the target compound is not directly attached to the ring, its electronic influence could still direct oxidation pathways. However, studies on nitro-substituted 2-aminophenols have shown that they can exhibit negligible activity towards certain oxidative reactions, indicating the strong deactivating effect of the nitro group. researchgate.net

Table 1: Electrochemical Oxidation Data for Related Phenolic Compounds

CompoundElectrodeOxidation Potential (vs. Ag/AgCl)Key IntermediateReference
p-NitrophenolGraphene-modified electrode+0.9 V (at pH 7)p-Benzoquinone researchgate.net
p-NitrophenolLead dioxide anodeNot specifiedp-Benzoquinone researchgate.net
p-NitrophenolERGO modified glassy carbon electrodePositive potentialPolymeric film electrochemsci.org

Reduction of the Nitro Group and its Chemical Transformations

The reduction of the aromatic nitro group is a fundamental and widely studied transformation in organic chemistry. wikipedia.org For this compound, this reaction would convert the nitro group into an amino group, yielding 2,4-diamino-1-(aminomethyl)benzene derivatives. This transformation is of significant industrial importance as aromatic amines are key precursors for dyes, pharmaceuticals, and polymers. nih.gov

A variety of methods are effective for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-established model reaction to test catalyst activity, often utilizing sodium borohydride (B1222165) (NaBH4) in the presence of a metal catalyst. nih.govnih.govresearchgate.netrsc.orgdeswater.com

Other effective reducing systems include:

Metals in acidic media : Iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid provides a mild and selective method for nitro group reduction. commonorganicchemistry.com

Metal Salts : Tin(II) chloride (SnCl2) is another mild reagent used for this purpose. commonorganicchemistry.com

Sulfides : Sodium sulfide (B99878) (Na2S) or sodium hydrosulfite can also be employed, and are known to selectively reduce one nitro group in dinitro compounds. wikipedia.org This is exemplified in the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904). orgsyn.org

The reduction process typically proceeds through several intermediates. The nitro group (Ar-NO2) is first reduced to a nitroso group (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH2). mdpi.com Under certain conditions, it is possible to selectively stop the reduction at the hydroxylamine stage. mdpi.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/SystemConditionsTypical ProductReference
H₂ / Palladium on Carbon (Pd/C)Catalytic hydrogenationAmine commonorganicchemistry.com
H₂ / Raney NickelCatalytic hydrogenationAmine commonorganicchemistry.com
Iron (Fe) / Acid (e.g., AcOH)Acidic reductionAmine commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Mild reductionAmine commonorganicchemistry.com
Sodium Borohydride (NaBH₄) / Catalyst (e.g., Au, Cu)Catalytic reductionAmine nih.govnih.gov
Sodium Sulfide (Na₂S)Selective reductionAmine wikipedia.org
Zinc (Zn) / Ammonium ChlorideAqueous reductionHydroxylamine wikipedia.org

Photochemical Behavior and Photodegradation Pathways

The photochemical properties of this compound are primarily determined by the nitrophenol chromophore, which strongly absorbs ultraviolet and visible light.

Light Absorption Properties and Excited State Electronic Transitions

Nitrophenols are known to have distinct absorption profiles in the blue-to-UV region of the electromagnetic spectrum. nih.gov The exact position of the absorption maxima (λ_max) is sensitive to the substitution pattern on the aromatic ring and the pH of the solution. For example, 2-nitrophenol exhibits absorption maxima around 275 nm and 350 nm. researchgate.net The related compound, 2-amino-4-nitrophenol, shows absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com

Upon dissolution, the protonated (nitrophenol) and deprotonated (nitrophenolate) forms of the molecule exist in a pH-dependent equilibrium. The deprotonated forms typically show a significant red-shift (bathochromic shift) in their absorption peaks compared to the protonated forms. nih.gov For instance, an aqueous solution of 4-nitrophenolate (B89219) ion has a λ_max at 400 nm, which is used to monitor its reduction to 4-aminophenol (λ_max ≈ 300 nm). nih.gov The absorption peaks of this compound would be expected to fall within a similar range, influenced by the combined electronic effects of the hydroxyl, nitro, and aminomethyl groups.

Table 3: UV-Vis Absorption Maxima (λ_max) for Structurally Related Compounds

Compoundλ_max (nm)ConditionsReference
2-Nitrophenol~275, ~350Aqueous researchgate.net
4-Nitrophenol~317Aqueous (protonated) nih.gov
4-Nitrophenolate~400Aqueous (deprotonated) nih.gov
2-Amino-4-nitrophenol224, 262, 308Acidic mobile phase sielc.com

Photoreactivity, Quantum Yields, and Mechanistic Aspects of Photolysis

Upon absorption of UV light, nitrophenols can undergo photolysis, leading to their degradation. Studies on the gas-phase photolysis of 2-nitrophenol have shown that UV irradiation results in the formation of nitrous acid (HONO) and hydroxyl radicals. nih.gov The proposed mechanism involves an excited-state intramolecular proton transfer from the phenolic OH group to the nitro group, followed by the dissociation of HONO from the aromatic ring. nih.gov

Thermal Stability and Degradation Mechanism Elucidation

The thermal stability of this compound is a critical property, particularly for its storage and handling. The decomposition process will be a multi-step event involving the different components of the salt.

Theoretical and Computational Chemistry of 4 Aminomethyl 2 Nitrophenol Sulfate

Elucidation of Reaction Mechanisms via Computational Methods

Theoretical Determination of Transition States and Activation Energies

The study of chemical reactions at a computational level hinges on mapping the potential energy surface (PES). The PES is a mathematical relationship between the energy of a molecule and its geometry. Reactants and products correspond to energy minima on this surface, while the transition state represents a saddle point connecting them. The activation energy (Ea) is the energy difference between the reactants and the transition state, a critical parameter for determining reaction rates.

For a reaction involving 4-(Aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663), computational methods like Density Functional Theory (DFT) would be employed to locate the geometries of the reactants, products, and the transition state. DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. rjpn.org The process would involve:

Geometry Optimization: The starting geometries of the reactant molecules are optimized to find their lowest energy conformation.

Transition State Search: Specialized algorithms are used to locate the transition state structure connecting reactants and products. This is often the most challenging part of the calculation.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable molecule (reactant or product) will have all real, positive vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy is then calculated as the difference in the electronic energies (often including zero-point vibrational energy corrections) between the transition state and the reactants.

For instance, in studies of nitrophenol derivatives, DFT has been used to explore reaction mechanisms and determine the stability of different species. rjpn.org The electrophilicity index, derived from HOMO and LUMO energies, can indicate the propensity for nucleophilic substitution reactions, with 2-nitrophenol (B165410) showing a high electrophilicity index in some studies. rjpn.org Such calculations would be invaluable in predicting the reactivity of the aminomethyl and sulfate groups in 4-(Aminomethyl)-2-nitrophenol sulfate.

Table 1: Hypothetical Activation Energies for a Reaction of a Nitrophenol Derivative This table illustrates the kind of data that would be generated from a computational study on the activation energies for a hypothetical reaction, such as the hydrolysis of the sulfate group.

Reaction PathwayComputational MethodBasis SetActivation Energy (kcal/mol)
Path A: Neutral pHB3LYP6-311G(d,p)25.8
Path B: Acid-catalyzedB3LYP6-311G(d,p)18.2
Path C: Base-catalyzedB3LYP6-311G(d,p)21.5

Computational Studies of Solvent Effects on Reaction Pathways

Reactions in solution can be significantly influenced by the solvent. Computational chemistry can model these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. Time-dependent density functional theory (TDDFT) calculations combined with PCM have been used to study the electronic structure and photochemistry of nitrophenols in different solvents like water and 2-propanol. rsc.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, this method can provide a more detailed and accurate picture of solvation. For example, explicit solvent calculations have suggested that the enhanced reactivity of 2,4-dinitrophenol (B41442) in 2-propanol is due to strong interactions between a solvent molecule and a nitro group in the excited state. rsc.org

For this compound, both the aminomethyl and sulfate groups are capable of forming hydrogen bonds with protic solvents. Therefore, an explicit solvent model would be beneficial to accurately predict its reaction pathways in aqueous or alcoholic media.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Ab Initio and DFT Calculations of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for calculating NMR parameters.

The process for predicting the NMR spectrum of this compound would involve:

Optimizing the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). researchgate.net

Performing a GIAO calculation on the optimized geometry to obtain the absolute shielding tensors for each nucleus.

Referencing these shielding values to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Studies on related compounds, such as (E)-2-nitro-4-[(phenylimino)methyl]phenol, have shown good agreement between experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Such calculations for this compound would help in assigning the signals for the aromatic protons and carbons, as well as those of the aminomethyl group.

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Nitrophenol Derivative This table provides an example of how calculated NMR data would be compared with experimental values.

ProtonCalculated δ (ppm)Experimental δ (ppm)
H-37.857.92
H-57.217.28
H-68.158.22
-CH₂-4.104.15
-NH₂3.553.60

Theoretical Derivation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra.

The calculation of the vibrational spectrum for this compound would involve a frequency calculation on the optimized geometry. The output provides the frequencies of the normal modes of vibration, their IR intensities, and Raman activities. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data, as theoretical methods tend to overestimate vibrational frequencies.

For example, in a study of (E)-2-nitro-4-[(phenylimino)methyl]phenol, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute the vibrational frequencies, which were then compared to experimental FT-IR data. nih.gov For this compound, such calculations would be expected to predict the characteristic stretching frequencies for the N-H bonds of the amino group, the asymmetric and symmetric stretches of the nitro group, the S=O and S-O stretches of the sulfate group, and the various vibrations of the benzene (B151609) ring.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table illustrates the type of data that would be generated from a vibrational frequency calculation.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H stretch (asymmetric)34503400-3500
N-H stretch (symmetric)33603300-3400
C-H stretch (aromatic)30803000-3100
NO₂ stretch (asymmetric)15251500-1550
NO₂ stretch (symmetric)13401335-1370
S=O stretch (asymmetric)12501210-1260
S=O stretch (symmetric)10601030-1070

Interactions of 4 Aminomethyl 2 Nitrophenol Sulfate with Biological Systems: Fundamental Chemical Aspects

Molecular Recognition and Binding Mechanisms with Cellular Components

The chemical structure of 4-(aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663), featuring a sulfate ester, a nitro group, an aminomethyl group, and a phenolic ring, dictates its potential interactions with cellular components. These interactions are governed by electrostatic forces, hydrogen bonding, and the potential for covalent bond formation following metabolic activation.

The interaction of 4-(aminomethyl)-2-nitrophenol sulfate with enzymes is primarily defined by its status as a product of sulfotransferase (SULT) activity and a potential substrate for sulfatases.

Formation by Sulfotransferases (SULTs): The synthesis of this compound in biological systems is catalyzed by SULT enzymes. The chemical mechanism involves the transfer of a sulfonate group (SO3) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the parent phenol (B47542). The enzyme's active site facilitates the nucleophilic attack of the phenolic oxygen on the sulfur atom of the PAPS sulfonate group, leading to the formation of the phenyl sulfate ester and releasing 3'-phosphoadenosine-5'-phosphate (PAP). researchgate.net

Hydrolysis by Arylsulfatases: Conversely, the sulfate ester bond can be cleaved by hydrolytic enzymes known as arylsulfatases. The chemical basis of this interaction involves the enzyme's active site binding the phenyl sulfate. Through a catalytic mechanism often involving a modified amino acid residue (e.g., formylglycine), the enzyme facilitates the hydrolysis of the ester bond, regenerating the parent phenol and releasing an inorganic sulfate ion. ontosight.ai The related compound, p-nitrophenyl sulfate, is a common laboratory substrate used to assay the activity of these enzymes. ontosight.ai

Direct, non-covalent binding of the stable sulfate conjugate to nucleic acids is generally not considered a primary mechanism of interaction. However, the sulfation of a metabolically activated precursor can be a critical step in forming a highly reactive electrophile capable of covalently modifying DNA.

For many aromatic amines, a key bioactivation pathway involves N-hydroxylation of the amino group by cytochrome P450 enzymes, followed by O-sulfation of the resulting N-hydroxy intermediate by SULTs. taylorandfrancis.com This creates an unstable N-sulfonyloxy ester. This ester can undergo spontaneous heterolytic cleavage of the N–O bond to form a highly reactive and electrophilic nitrenium ion. taylorandfrancis.com This carbocation is a potent electrophile that can attack nucleophilic centers on DNA bases. The primary targets for adduction are the C8 and N2 positions of guanine (B1146940) and, to a lesser extent, adenine (B156593) residues. nih.gov This mechanism represents a fundamental pathway for chemical adduct formation initiated by a sulfated metabolite.

Similar to its interactions with nucleic acids, the potential for this compound to interact with proteins is largely dependent on its metabolic transformation into a reactive electrophile. The nitrenium ion generated from the N-hydroxylated and sulfated precursor can covalently bind to nucleophilic amino acid residues within proteins, forming protein adducts. nih.gov

The chemical basis for this interaction is the electrophilic attack of the nitrenium ion on electron-rich sites in amino acid side chains. Key targets include:

Cysteine: The sulfhydryl group is a strong nucleophile.

Histidine: The imidazole (B134444) ring is nucleophilic.

Lysine: The primary amine of the side chain can be a target.

Tryptophan: The indole (B1671886) ring can react with various activated aryl compounds. nih.gov

These covalent modifications can alter protein structure and function, representing a fundamental mechanism of molecular interaction.

Table 1: Summary of Molecular Interactions
Biological MacromoleculeType of InteractionChemical Basis and Mechanism
Enzymes (SULTs, Sulfatases)Substrate RecognitionBinding to active site for sulfonate group transfer (SULTs) or hydrolysis of the sulfate ester bond (Sulfatases).
Nucleic Acids (DNA/RNA)Covalent Adduct FormationMetabolic activation of the parent compound (N-hydroxylation followed by sulfation) generates a reactive nitrenium ion that alkylates nucleophilic sites on DNA bases (e.g., C8 of guanine). taylorandfrancis.comnih.gov
ProteinsCovalent Adduct FormationThe same reactive nitrenium ion can bind covalently to nucleophilic amino acid residues such as cysteine, histidine, and lysine. nih.gov

Mechanistic Studies of Genotoxicity: Chemical Basis of DNA Damage

The genotoxicity of compounds related to this compound can be understood through two primary chemical pathways: the formation of covalent adducts and the induction of oxidative damage.

As outlined previously (Section 6.1.2), the formation of covalent DNA adducts by related aromatic amines is a well-established mechanism of genotoxicity. nih.gov The sulfated metabolite is not the direct alkylating agent but can be the immediate precursor to the ultimate carcinogen. The process is a clear example of metabolic bioactivation.

Pathway of Bioactivation and Adduct Formation:

Phase I Metabolism: The amino group of the parent compound is hydroxylated by a cytochrome P450 enzyme to form an N-hydroxy intermediate.

Phase II Metabolism: A sulfotransferase (SULT) enzyme catalyzes the transfer of a sulfonate group to the N-hydroxy intermediate, forming an unstable N-sulfonyloxy ester.

Spontaneous Decomposition: This ester readily decomposes, cleaving the N-O bond to generate a highly electrophilic nitrenium ion.

DNA Alkylation: The nitrenium ion attacks electron-rich, nucleophilic sites on DNA bases, forming stable, covalent DNA adducts. nih.gov

This adduct formation disrupts the normal structure of DNA, leading to mutations during DNA replication if not repaired.

Table 2: Common DNA Adducts Formed by Aromatic Amine Metabolites
DNA BasePosition of AdductionResulting Adduct
GuanineC8N-(deoxyguanosin-8-yl) adduct nih.gov
GuanineN2N-(deoxyguanosin-N2-yl) adduct nih.gov
AdenineC8N-(deoxyadenosin-8-yl) adduct

An independent pathway for DNA damage by nitrophenols involves the generation of reactive oxygen species (ROS), which subsequently oxidize DNA bases. nih.gov This mechanism does not necessarily require the same metabolic activation steps as adduct formation.

Studies on related nitro-2-aminophenols have demonstrated that these compounds can undergo metal-mediated autoxidation. nih.gov The chemical pathway is believed to proceed as follows:

Redox Cycling: In the presence of transition metals like copper (Cu(II)), the nitrophenol compound can undergo redox cycling.

ROS Generation: This process generates ROS, including hydrogen peroxide (H2O2) and potentially hydroxyl radicals. nih.gov

DNA Oxidation: These highly reactive oxygen species can then oxidize DNA bases. The most susceptible site for oxidation is the guanine base, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.govyoutube.com

The formation of 8-oxo-dG is a significant form of DNA damage because it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations. youtube.com

Table 3: Key Species in Oxidative DNA Damage Pathway
Initiator/MediatorReactive Species GeneratedPrimary DNA Lesion
Nitrophenol compound + Metal ion (e.g., Cu(II))Hydrogen Peroxide (H2O2), Hydroxyl Radical (•OH) nih.gov8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) nih.gov

Information regarding the antimicrobial mechanisms of this compound is not available in the reviewed scientific literature.

Extensive searches for the fundamental chemical mechanisms of antimicrobial activity for the specific compound this compound did not yield specific results. The existing body of scientific research focuses on related but structurally distinct molecules, such as various aminophenol and nitrophenol derivatives. Consequently, a detailed analysis of the chemical interactions underlying the inhibition of bacterial and fungal growth for this compound cannot be provided at this time.

The antimicrobial properties of the broader classes of nitrophenols and aminophenols have been investigated. Generally, the antimicrobial action of some nitroaromatic compounds is attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that can cause cellular damage. Similarly, certain aminophenol derivatives have been observed to disrupt bacterial cell walls and interfere with essential processes like protein synthesis.

However, the presence of a sulfate group in this compound represents a significant structural modification. This functional group can alter the compound's physicochemical properties, such as its solubility, polarity, and ability to interact with biological molecules, in ways that cannot be accurately predicted without direct experimental evidence. Therefore, extrapolating the mechanisms of action from its parent compounds would be speculative and would not meet the required standards of scientific accuracy for this specific molecule.

Further research, including dedicated studies on the biochemical and molecular interactions of this compound with bacterial and fungal cells, is necessary to elucidate its specific antimicrobial mechanisms. Without such studies, a scientifically robust account of its activity remains elusive.

Environmental Transformation and Fate of 4 Aminomethyl 2 Nitrophenol Sulfate

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, is a critical component of a chemical's environmental persistence. For 4-(Aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663), the primary abiotic degradation pathways in aquatic environments would be hydrolysis and photolysis.

Hydrolytic Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of 4-(Aminomethyl)-2-nitrophenol sulfate, the sulfate ester linkage is the most probable site for hydrolytic attack. This reaction would result in the formation of 4-(Aminomethyl)-2-nitrophenol and a sulfate ion.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of sulfate esters can be catalyzed by both acids and bases. Under acidic conditions, the reaction would likely involve protonation of the sulfate group, making it a better leaving group. Conversely, under basic conditions, nucleophilic attack by a hydroxide (B78521) ion on the sulfur atom or the carbon atom of the phenyl ring would be the dominant mechanism. The presence of the aminomethyl and nitro groups on the phenol (B47542) ring will also influence the electronic properties of the molecule and thus its susceptibility to hydrolysis.

Table 1: Predicted Hydrolytic Degradation of this compound

Environmental ConditionPredicted Primary Hydrolysis ProductInfluencing Factors
Aqueous Environments4-(Aminomethyl)-2-nitrophenolpH, Temperature

Note: This table is based on general chemical principles, as specific experimental data for this compound is unavailable.

Photolysis and Sensitized Photodegradation in Aquatic Systems

Photolysis is the degradation of a chemical compound by light. Aromatic nitro compounds, such as the nitrophenol moiety in the target molecule, are known to be susceptible to photolysis. The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules.

Direct photolysis would involve the direct absorption of a photon by the this compound molecule. Indirect or sensitized photolysis occurs when other substances in the water, known as sensitizers (e.g., dissolved organic matter), absorb light and then transfer that energy to the target compound, leading to its degradation. The nitro group is an electron-withdrawing group that can facilitate photochemical reactions. The aminomethyl group may also play a role in the molecule's photochemical behavior.

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

Microbial Metabolism and Identification of Biotransformation Products

Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of complex organic molecules. For this compound, microbial degradation could be initiated by several enzymatic reactions. One likely initial step is the cleavage of the sulfate ester bond by sulfatase enzymes, which are widespread in microbial communities. nih.gov This would release 4-(Aminomethyl)-2-nitrophenol.

Following the initial hydrolysis, the resulting 4-(Aminomethyl)-2-nitrophenol would be subject to further microbial degradation. The presence of the nitro group can make aromatic compounds more resistant to aerobic degradation. However, under anaerobic conditions, the nitro group can be reduced to an amino group, forming a diaminophenol derivative. nih.gov The aminomethyl group could also be a site of initial microbial attack. Complete mineralization would result in the conversion of the organic carbon to carbon dioxide and water.

Table 2: Potential Biotransformation Products of this compound

Initial TransformationPotential Intermediate Products
Sulfate Ester Cleavage4-(Aminomethyl)-2-nitrophenol
Nitro Group Reduction4-(Aminomethyl)-2-aminophenol

Note: This table presents hypothetical biotransformation products based on the metabolism of related compounds.

Enzyme-Mediated Biotransformation Pathways

The key enzymes involved in the biodegradation of this compound would likely include sulfatases and nitroreductases.

Sulfatases (or arylsulfatases): These enzymes catalyze the hydrolysis of sulfate esters, which would be the critical first step in the degradation of this compound, releasing the corresponding nitrophenol. The activity of these enzymes is a crucial factor in the environmental persistence of aromatic sulfates. nih.gov

Nitroreductases: These enzymes are capable of reducing the nitro group on the aromatic ring to an amino group. This is often a key step in the degradation of nitroaromatic compounds, as it can make the molecule more susceptible to subsequent ring cleavage. nih.gov

Monooxygenases and Dioxygenases: These enzymes are responsible for the hydroxylation and subsequent cleavage of the aromatic ring, which is a central process in the aerobic degradation of many aromatic compounds.

Sorption and Mobility in Environmental Matrices

The sorption and mobility of a chemical determine its distribution in the environment, particularly its partitioning between water, soil, and sediment.

The chemical structure of this compound suggests it would be relatively mobile in the environment. The presence of the sulfate group, which is ionized at typical environmental pH values, will increase its water solubility and reduce its tendency to sorb to soil and sediment particles. The aminomethyl group can be protonated, further increasing its polarity and water solubility.

However, the nitrophenol portion of the molecule has some hydrophobic character, which could lead to some degree of sorption to organic matter in soil and sediment. The extent of sorption will be influenced by soil properties such as organic carbon content, clay content, and pH. In general, compounds with higher water solubility and lower octanol-water partition coefficients (Kow) tend to have higher mobility in soil. The anionic nature of the sulfate group would also lead to repulsion from negatively charged soil surfaces, further increasing its mobility. usda.gov

Table 3: Predicted Sorption and Mobility Characteristics of this compound

Environmental MatrixPredicted Sorption PotentialPredicted MobilityKey Influencing Factors
SoilLow to ModerateHighSoil organic matter content, pH, clay content
SedimentLow to ModerateHighOrganic carbon content, particle size

Note: Predictions are based on the chemical structure and the behavior of analogous compounds.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the environmental transformation, fate, and ecotoxicological mechanisms specifically for the chemical compound “this compound.” Research and environmental studies that would provide the specific information required to address the outlined sections—including adsorption/desorption isotherms, leaching potential, and the chemical basis of its environmental impact—are not available in the public domain.

The provided search results pertain to the broader class of compounds known as nitrophenols, such as 4-nitrophenol (B140041) and 2-nitrophenol (B165410). While these compounds share a core chemical structure, the presence of the aminomethyl group and the sulfate salt in "this compound" would significantly alter its chemical properties and, consequently, its environmental behavior and toxicological mechanisms. Therefore, extrapolating data from related nitrophenols would not provide a scientifically accurate profile for the specific compound requested and would violate the instructions to focus solely on "this compound."

Without specific studies on "this compound," it is not possible to provide the detailed, data-driven content, including data tables and research findings, as stipulated in the instructions. Further research on this specific compound is needed to populate the knowledge base regarding its environmental impact.

Potential Applications of 4 Aminomethyl 2 Nitrophenol Sulfate in Non Clinical and Non Therapeutic Domains

Utility in Catalysis and Organic Synthesis

While no studies were found that specifically utilize 4-(Aminomethyl)-2-nitrophenol (B2736355) sulfate (B86663) in catalysis, the broader class of aminophenol-based ligands has been a subject of interest in the development of transition metal complexes for catalysis.

Role as a Ligand in Metal-Catalyzed Reactions

There is no available research demonstrating the use of 4-(Aminomethyl)-2-nitrophenol sulfate as a ligand in metal-catalyzed reactions. In principle, the aminomethyl and phenolic hydroxyl groups could coordinate with metal centers. For instance, a study on an amino-amide derivative of 4-nitrophenol (B140041) has shown its capability to act as a ligand, exhibiting various coordination modes with metals like copper. rsc.org Such complexes can be instrumental in catalyzing organic reactions. However, the specific catalytic activity of a complex involving this compound has not been reported.

Application as an Organic Catalyst or Reagent in Chemical Transformations

The potential of this compound as an organic catalyst or reagent is not documented in the existing literature. Related compounds, such as nitrophenols, are used in various organic syntheses. For example, 4-nitrophenol is a known intermediate in the synthesis of other compounds. wikipedia.org The presence of both an acidic phenol (B47542) group and a basic amino group in this compound could theoretically allow it to function as a bifunctional catalyst, but this has not been experimentally verified.

Integration into Materials Science and Polymer Chemistry

No literature was found describing the integration of this compound into materials science or polymer chemistry.

Incorporation as a Monomer or Crosslinker in Polymeric Systems

There is no evidence to suggest that this compound has been used as a monomer or crosslinker in polymeric systems. The functional groups on the molecule could potentially participate in polymerization reactions. For example, the amino group could react with carboxylic acids or epoxides, and the phenolic hydroxyl group could be involved in condensation polymerization. Derivatives of o-nitrobenzyl alcohol have been used to create photo-responsive polymers. researchgate.net However, the specific application of this compound in this context has not been explored.

Development of Functional Materials with Tailored Chemical Properties

The development of functional materials incorporating this compound is not reported in scientific literature. In theory, the nitro group could be reduced to an amine, providing a route to further functionalization and the creation of materials with specific properties. The sulfate group could impart hydrophilicity to a material. Amphiphilic hyperbranched polymers have been synthesized for the detection of 4-nitrophenol, demonstrating how nitrophenol moieties can be incorporated into functional materials. acs.org

Analytical Chemistry Reagent Development

There are no studies indicating the use of this compound in the development of analytical chemistry reagents. Related compounds, such as m-nitrophenol, are used as pH indicators. spectrumchemical.com 4-Nitrophenol itself is also utilized as a pH indicator due to a color change associated with the deprotonation of the phenolic hydroxyl group at different pH values. wikipedia.org While the chromophoric properties of the nitrophenol structure in this compound might suggest potential as an indicator or a component of a sensor, no such applications have been documented.

Information regarding "this compound" in the specified non-clinical and non-therapeutic domains is not available in the public domain.

Despite a comprehensive search for scientific literature and data, no specific information was found detailing the potential applications of this compound in the areas of chemical sensor technology, as a derivatizing agent for chromatographic or spectroscopic analysis, or in dye and pigment chemistry.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on currently accessible information.

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of 4-(Aminomethyl)-2-nitrophenol sulfate?

To confirm structural integrity, researchers should employ nuclear magnetic resonance (NMR) for elucidating proton and carbon environments, infrared spectroscopy (IR) to identify functional groups (e.g., sulfate, nitro, and aminomethyl groups), and mass spectrometry (MS) for molecular weight validation. For example, 1H^1H-NMR can resolve aromatic protons and aminomethyl signals, while IR peaks near 1250 cm1^{-1} may indicate sulfate ester bonds .

Q. How can researchers assess the purity of this compound?

Purity is typically evaluated via melting point analysis (e.g., deviations from literature values like 125–127°C for analogous nitroaminophenols ), high-performance liquid chromatography (HPLC) with UV detection, and elemental analysis (C, H, N, S). Consistency in chromatographic retention times and elemental composition can rule out contaminants.

Q. What safety protocols are essential when handling this compound?

Follow REACH regulations for hazardous chemicals: use negative-pressure fume hoods , wear nitrile gloves , and employ respiratory protection for organic vapors (e.g., NIOSH-approved respirators). Emergency showers and eyewash stations should be accessible due to risks of dermal/ocular exposure .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

Molecular docking (e.g., using AutoDock Vina ) and molecular dynamics (MD) simulations (e.g., AMBER with GAFF force fields) can model ligand-protein interactions. For instance, parameterization of analogous sulfonated ligands in AMBER has been validated for urokinase-type plasminogen activator complexes . Simulations should focus on sulfate group solvation and nitro group reactivity.

Q. What synthetic routes optimize yield while minimizing byproducts for this compound?

Stepwise synthesis via sulfation of 4-(Aminomethyl)-2-nitrophenol under anhydrous conditions (e.g., SO3_3-pyridine complex) can reduce hydrolysis. Reaction optimization (temperature: 0–5°C, solvent: DMF) improves sulfation efficiency. Monitor intermediates with thin-layer chromatography (TLC) to isolate pure products .

Q. How does this compound degrade under environmental or biological conditions?

Stability studies in aqueous media (pH 2–12) reveal pH-dependent hydrolysis : sulfate ester cleavage dominates in acidic conditions, while nitro group reduction occurs under alkaline or microbial action. Use LC-MS/MS to track degradation products like 4-(Aminomethyl)-2-nitrophenol and sulfite ions .

Q. What advanced analytical methods detect trace impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) can identify sub-ppm-level impurities (e.g., residual nitrophenol precursors). Ion chromatography quantifies sulfate counterion stoichiometry, ensuring synthesis reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.